molecular formula C8H4N2O3S B14271727 Benzenesulfonic acid, 3,4-dicyano- CAS No. 170697-23-1

Benzenesulfonic acid, 3,4-dicyano-

Cat. No.: B14271727
CAS No.: 170697-23-1
M. Wt: 208.20 g/mol
InChI Key: DQPRBQVIESNSSZ-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3,4-dicyano- (C₈H₅N₂O₃S) is a derivative of benzenesulfonic acid featuring two cyano (-CN) groups at the 3 and 4 positions of the aromatic ring. This substitution pattern imparts unique electronic and steric properties, distinguishing it from other benzenesulfonic acid derivatives. The cyano groups are strong electron-withdrawing substituents, enhancing the acidity of the sulfonic acid moiety and influencing reactivity in organic synthesis, catalysis, and materials science .

Properties

CAS No.

170697-23-1

Molecular Formula

C8H4N2O3S

Molecular Weight

208.20 g/mol

IUPAC Name

3,4-dicyanobenzenesulfonic acid

InChI

InChI=1S/C8H4N2O3S/c9-4-6-1-2-8(14(11,12)13)3-7(6)5-10/h1-3H,(H,11,12,13)

InChI Key

DQPRBQVIESNSSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 3,4-dicyano- typically involves the sulfonation of a precursor compound, such as 3,4-dicyanobenzene The reaction is carried out using concentrated sulfuric acid (H(_2)SO(_4)) as the sulfonating agent

Industrial Production Methods

In an industrial setting, the production of benzenesulfonic acid, 3,4-dicyano- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include steps for the purification and isolation of the compound, such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3,4-dicyano- undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, where the cyano groups may be reduced to amines or oxidized to other functional groups.

    Condensation Reactions: The sulfonic acid group can react with amines to form sulfonamides.

Common Reagents and Conditions

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) can be used to reduce the cyano groups.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO(_4)) can be employed to oxidize the cyano groups.

Major Products

The major products formed from these reactions include sulfonamides, substituted benzenes, and various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, benzenesulfonic acid, 3,4-dicyano- is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block for the development of new materials and catalysts.

Biology and Medicine

In biological and medical research, this compound can be used to study the effects of sulfonic acid and cyano groups on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules.

Industry

In the industrial sector, benzenesulfonic acid, 3,4-dicyano- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and chemical engineering.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 3,4-dicyano- involves its interaction with molecular targets through its functional groups. The sulfonic acid group can form strong hydrogen bonds and ionic interactions, while the cyano groups can participate in nucleophilic and electrophilic reactions. These interactions can affect the compound’s reactivity and its ability to interact with other molecules.

Comparison with Similar Compounds

Key Observations :

  • Acidity: The electron-withdrawing cyano groups in 3,4-dicyanobenzenesulfonic acid significantly lower its pKa compared to hydroxyl- or methyl-substituted derivatives, making it one of the strongest acids in this class .
  • Solubility: Unlike hydroxylated derivatives (e.g., 3,4-dihydroxybenzenesulfonic acid), the hydrophobic cyano groups reduce aqueous solubility, favoring use in non-polar solvents or solid-state applications.
  • Reactivity: The planar structure enforced by cyano conjugation enhances stability in high-temperature reactions, contrasting with the hydrogen-bonding capacity of hydroxylated analogs .

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